6-Amino-1,4-oxazepan-5-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

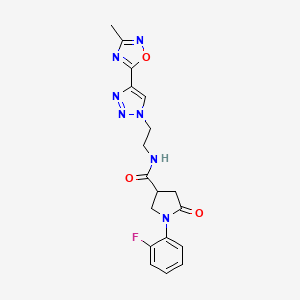

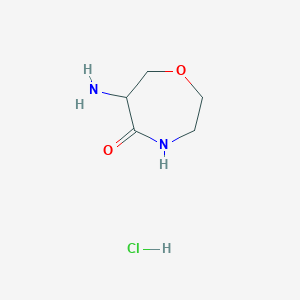

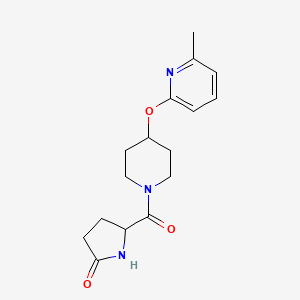

6-Amino-1,4-oxazepan-5-one hydrochloride is an organic compound with the molecular formula C5H11ClN2O2 . It has a molecular weight of 166.61 .

Molecular Structure Analysis

The molecular structure of 6-Amino-1,4-oxazepan-5-one hydrochloride can be represented by the SMILES notation:N[C@H]1C(=O)NCCOC1.Cl . This notation provides a way to represent the structure using ASCII strings. The structure includes a seven-membered ring containing nitrogen and oxygen atoms . Physical And Chemical Properties Analysis

6-Amino-1,4-oxazepan-5-one hydrochloride is a powder at room temperature . It has a molecular weight of 166.61 . The compound’s InChI code is1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H .

Wirkmechanismus

6-Amino-1,4-oxazepan-5-one;hydrochloride acts as an agonist of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system. This compound binds to GABA receptors and enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in sedation and sleep induction.

Biochemical and Physiological Effects:

This compound has a number of biochemical and physiological effects. It has been shown to increase slow wave sleep and decrease wakefulness. This compound also increases the duration of REM sleep. In addition, this compound has been shown to decrease anxiety and improve mood.

Vorteile Und Einschränkungen Für Laborexperimente

6-Amino-1,4-oxazepan-5-one;hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized compound. However, its use is limited by its side effects, which include dizziness, nausea, and somnolence.

Zukünftige Richtungen

There are a number of future directions for the study of 6-Amino-1,4-oxazepan-5-one;hydrochloride. One direction is the development of more selective GABA receptor agonists that have fewer side effects. Another direction is the study of the role of this compound in the treatment of anxiety and depression. Finally, the use of this compound in combination with other drugs for the treatment of insomnia and other sleep disorders should be explored.

Conclusion:

This compound is a GABA receptor agonist that has been studied extensively for its potential use in the treatment of insomnia and other sleep disorders. It has been shown to be effective in improving sleep quality and duration, but its use is limited by its side effects. This compound has a number of advantages and limitations for lab experiments, and there are a number of future directions for its study.

Synthesemethoden

6-Amino-1,4-oxazepan-5-one;hydrochloride can be synthesized by a number of methods. One method involves the reaction of 4-chlorobutyronitrile with ethyl oxalate to form 4-chlorobutyric acid ethyl ester. This ester is then reacted with hydroxylamine to form 4-chlorobutyric acid hydroxamic acid. The hydroxamic acid is then reacted with phosgene to form 4-chlorobutyric acid chloroformate, which is then reacted with 2-aminoethanol to form this compound.

Wissenschaftliche Forschungsanwendungen

6-Amino-1,4-oxazepan-5-one;hydrochloride has been studied extensively in preclinical and clinical trials. It has been shown to be effective in improving sleep quality and duration in patients with insomnia. This compound has also been studied for its potential use in the treatment of anxiety and depression. In addition, this compound has been shown to have anticonvulsant and analgesic effects.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-amino-1,4-oxazepan-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYQSMBTKWYNKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C(=O)N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2947091.png)

acetic acid](/img/structure/B2947094.png)

![9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)